Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid
Description
Properties
Molecular Formula |
C6H8O4S |
|---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
(1R,5S)-3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C6H8O4S/c7-6(8)5-3-1-11(9,10)2-4(3)5/h3-5H,1-2H2,(H,7,8)/t3-,4+,5? |
InChI Key |
IUZPVUZQTFUBDQ-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(=O)O)CS1(=O)=O |
Canonical SMILES |
C1C2C(C2C(=O)O)CS1(=O)=O |
Origin of Product |
United States |
Preparation Methods
Dirhodium-Catalyzed Cyclopropanation
A highly efficient route employs dirhodium(II) acetate-catalyzed cyclopropanation of 2,5-dihydropyrrole derivatives with ethyl diazoacetate (EDA). This method leverages the reactivity of diazo compounds to form the bicyclo[3.1.0]hexane core. Key steps include:
- Reaction Conditions : Dirhodium(II) acetate (0.05 mol%) in dichloromethane at 25°C for 24 hours.
- Stereochemical Outcome : The exo isomer is favored due to steric and electronic factors during the transition state.
- Post-Reaction Processing : Hydrolysis of the ester group (e.g., with aqueous NaOH) yields the carboxylic acid derivative.
Representative Data :
| Parameter | Value |
|---|---|
| Catalyst Loading | 0.05 mol% |
| Yield (exo product) | 86% |
| Reaction Time | 24 hours |
This method’s scalability is demonstrated at 10 mmol scales, with catalyst recovery enabling cost efficiency.
Intramolecular Nucleophilic Displacement
Thiolate-Mediated Ring Closure
γ-Mercaptoalkanols serve as precursors for thietane ring formation via intramolecular nucleophilic attack. For example:
- Substrate Activation : Mesylation of 3-mercaptopropan-1-ol derivatives introduces leaving groups (e.g., mesyl or tosyl).
- Cyclization : Treatment with aqueous KOH generates thiolate intermediates, which undergo displacement to form the thiabicyclo structure.
Case Study :
- Starting Material : 3-Chloromethyl-3-hydroxymethylthietane.
- Conditions : Reflux with KOH in ethanol (40 min → 16 hours).
- Product : 2-Oxa-6-thiaspiro[3.3]heptane, a related bicyclic system.
Epoxide Ring-Opening Strategies
Ba(OH)₂-Mediated Thiolate Cyclization
Chloromethyloxirane derivatives react with H₂S in the presence of Ba(OH)₂ to form thietane-3-ols. The mechanism involves:
- Nucleophilic Attack : Hydrogensulfide anion (−SH) opens the epoxide ring.
- Proton Transfer and Cyclization : Thiolate intermediates undergo intramolecular displacement to yield bicyclic products.
Example :
- Substrate : 3-Phenylchloromethyloxirane.
- Conditions : H₂S/Ba(OH)₂ in CHCl₃.
- Outcome : Thietane-3-ol with 72% isolated yield.
Stereochemical Control and Isolation
Selective Hydrolysis for exo/endo Separation
A pivotal step involves base-mediated hydrolysis to isolate the exo isomer:
- Procedure : Treating a mixture of exo/ endo esters (e.g., ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate) with aqueous NaOH selectively hydrolyzes the exo ester.
- Result : Exo-carboxylic acid precipitates, while endo ester remains in organic phase for further processing.
Data :
| Parameter | Value |
|---|---|
| NaOH Concentration | 1M aqueous solution |
| Isolation Yield | >95% purity |
Alternative Approaches
Mitsunobu Reaction for Functionalization
The Mitsunobu reaction introduces hydroxyl or thiol groups at specific positions, enabling subsequent cyclization:
- Application : Conversion of D-xylose derivatives to 3,5-anhydro-3-thiopentofuranosides.
- Conditions : DIAD, Ph₃P, and thiolacetic acid in THF.
Challenges and Optimization
Catalyst Efficiency
Early methods suffered from low yields (8–66%) due to excessive catalyst loadings (1–7 mol% Rh). Modern protocols reduce dirhodium(II) acetate to 0.05 mol%, achieving 86% yield while minimizing costs.
Solvent and Temperature Effects
- Optimal Solvents : Dichloromethane or toluene for cyclopropanation.
- Temperature : Room temperature (25°C) balances reaction rate and stereoselectivity.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: Exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is a key reactive site.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid has been explored for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that compounds with similar bicyclic structures have shown promise in inhibiting tumor growth. The incorporation of the thiol group may enhance the compound's ability to interact with cellular targets involved in cancer progression.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desirable properties.
Synthetic Pathways
The compound can be used in:
- Diels-Alder reactions : It acts as a dienophile due to the presence of electron-withdrawing groups.
- Functionalization : The carboxylic acid group can be transformed into esters or amides, facilitating further synthetic applications.
Materials Science
Due to its unique chemical structure, this compound has potential applications in materials science, particularly in the development of polymers and coatings.
Example Application: Polymer Synthesis
The compound can be used as a monomer or cross-linking agent in polymer formulations, potentially leading to materials with enhanced thermal stability and mechanical properties.
Comparative Analysis of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Medicinal Chemistry | Anticancer activity; interaction with biological targets | Ongoing studies on efficacy and mechanisms |
| Organic Synthesis | Versatile intermediate for complex molecule synthesis | Established methods; further exploration needed |
| Materials Science | Development of high-performance polymers | Preliminary investigations; potential for commercialization |
Mechanism of Action
The mechanism of action of exo-3,3-dioxo-36-thiabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom and ketone groups play a crucial role in its reactivity. The compound can form covalent bonds with target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Structural Variations
The following table highlights key structural differences between the target compound and its analogues:
Key Observations :
- Sulfur vs.
- Ring Size : Bicyclo[3.2.0]heptane derivatives (e.g., penam antibiotics) exhibit broader antibiotic activity due to β-lactam-like strain, unlike bicyclo[3.1.0]hexane systems .
- Configuration (exo vs. endo) : Exo-carboxylic acid isomers (e.g., hypoglycemic agents) often show higher metabolic stability than endo counterparts, which may bind more readily to enzymatic pockets .
Hypoglycemic Activity
- exo-Bicyclo[3.1.0]hexane-6-carboxylic acid derivatives : Demonstrated significant hypoglycemic effects in male rats, likely via AMPK pathway modulation. Substitutions at the 3-position (e.g., thiadioxo) enhance potency but may increase toxicity .
- 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid amides : Act as SSTR4 agonists, showing promise in diabetes-related neuropathy but lack direct hypoglycemic action .
Antimicrobial Activity
Physicochemical Properties
Biological Activity
Exo-3,3-dioxo-3-thiabicyclo[3.1.0]hexane-6-carboxylic acid, a bicyclic compound with the molecular formula CHOS, has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Weight : 176.19 g/mol
- Structure : The compound features a bicyclic structure with thiol and carbonyl functionalities that may contribute to its biological effects.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of bicyclic compounds similar to this compound. These compounds often exhibit significant activity against a range of bacterial and fungal pathogens.
| Study | Organism Tested | Activity |
|---|---|---|
| Smith et al., 2020 | Staphylococcus aureus | Inhibition Zone: 15 mm |
| Johnson et al., 2021 | Escherichia coli | MIC: 32 µg/mL |
| Lee et al., 2022 | Candida albicans | Fungicidal Effect at 50 µg/mL |
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, research indicates that it can inhibit certain proteases, which are crucial in various biological processes.
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protease A | Competitive | 25 |
| Protease B | Non-competitive | 40 |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in cancer cell lines. Preliminary results suggest that it may induce apoptosis in specific cancer types.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 15 | Apoptosis via caspase activation |
| MCF7 | 20 | Cell cycle arrest at G2/M phase |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels, leading to oxidative stress in cells.
- Enzyme Interaction : It potentially binds to active sites of enzymes, altering their function and inhibiting metabolic processes.
Case Studies
- Antimicrobial Efficacy Study (2020) :
- Researchers tested various concentrations of the compound against Staphylococcus aureus and found a significant reduction in bacterial growth at concentrations above 20 µg/mL.
- Cancer Cell Line Study (2022) :
- A study on MCF7 breast cancer cells revealed that treatment with the compound resulted in increased apoptosis markers after 24 hours of exposure.
Q & A
Q. Methodological Insight
- Step 1 : Prepare bicyclo[3.1.0]hexane-6-carboxylic acid derivatives via [2+1] cyclopropanation of dienes.
- Step 2 : Convert the carboxylic acid to an azide intermediate using NaN3 and HCl.
- Step 3 : Thermally decompose the azide to form the bicyclic isocyanate, followed by sulfurization and oxidation to introduce the 3,3-dioxo-3-thia group .
How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in this bicyclic system?
Basic Research Focus
X-ray crystallography is the gold standard for confirming the exo-configuration and bond angles. For instance, torsion angles for the exo,exo-3,6-disubstituted derivative were resolved as θ = 172.5° (C3-C6-C1-C2), confirming the bicyclic strain . NMR techniques, such as NOESY, differentiate endo/exo isomers by correlating spatial proximity of bridgehead protons (e.g., δ 1.8–2.2 ppm for exo-H vs. δ 2.5–3.0 ppm for endo-H) .
Q. Advanced Application
- Use dynamic NMR to study ring-flipping kinetics in solvents like DMSO-d5. Activation energy (ΔG‡) for ring inversion in bicyclo[3.1.0] systems is typically >60 kJ/mol, making conformational changes slow at room temperature .
What strategies mitigate instability of the 3-thia moiety during storage and handling?
Basic Research Focus
The 3-thia group is prone to oxidation and hydrolysis. Stability is enhanced by:
Q. Case Study :
- Reduction of tert-butyl ester 162b (5.0 g scale) gave 4.8 g (96% yield) of alcohol after 2 hrs at –78°C in Et2O .
What role does stereochemistry play in biological activity, and how can enantiomers be separated?
Advanced Research Focus
The exo-configuration is critical for binding to targets like monoacylglycerol lipase (MAGL). Enantiomeric separation is achieved via:
- Chiral HPLC : Use a Chiralpak AD-H column with hexane:IPA (90:10) at 1.0 mL/min; resolution >2.0 .
- Crystallization : Diastereomeric salt formation with (1S)-(–)-camphorsulfonic acid resolves R/S enantiomers .
Q. Biological Relevance
- Exo-6-(bromomethyl) derivatives show 10-fold higher MAGL inhibition (IC50 = 2 nM) vs. endo-isomers (IC50 = 22 nM) .
How do researchers address contradictions in reported melting points or spectral data for this compound?
Methodological Guidance
Discrepancies often arise from polymorphic forms or residual solvents. To resolve:
- DSC Analysis : Confirm polymorph transitions (e.g., Form I melts at 148°C, Form II at 153°C) .
- Elemental Analysis : Verify purity (>99% by CHNS).
- Standardized NMR : Use DMSO-d6 for consistent proton referencing .
What computational methods predict reactivity of the bicyclo[3.1.0]hexane core in drug design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
